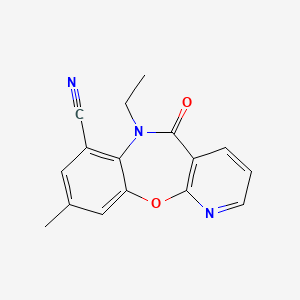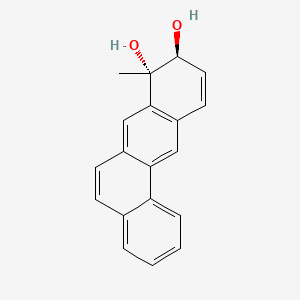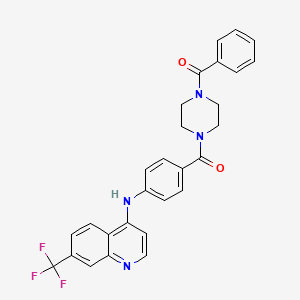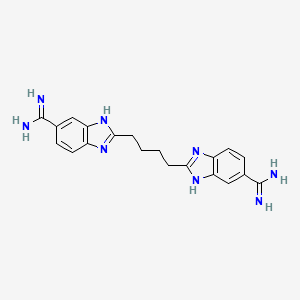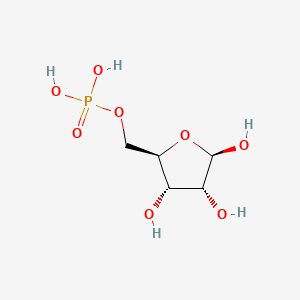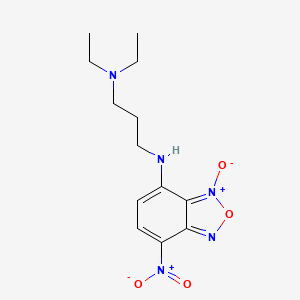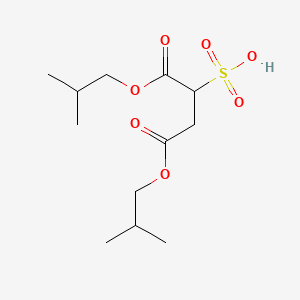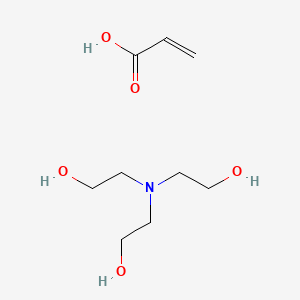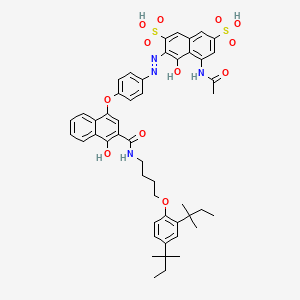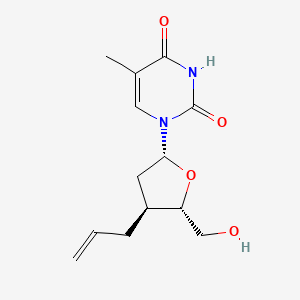
3'-Allyl-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Allyl-3’-deoxythymidine is a modified nucleoside analog derived from thymidine. It features an allyl group attached to the 3’ position of the deoxyribose sugar, replacing the hydroxyl group typically found in thymidine. This modification can significantly alter the compound’s biological properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Allyl-3’-deoxythymidine typically involves the allylation of 3’-deoxythymidine. One common method is the 1,3-dipolar cycloaddition of alkenes to 3’-azido-3’-deoxythymidine, which can be performed under mild conditions without the need for transition metal catalysts . This reaction can be carried out using acrylonitrile, acrylamide, vinyl acetate, and allyl alcohol as dipolarophiles .
Industrial Production Methods
While specific industrial production methods for 3’-Allyl-3’-deoxythymidine are not well-documented, the general principles of nucleoside analog synthesis apply. These typically involve large-scale chemical reactions in controlled environments, ensuring high purity and yield. The use of automated synthesis equipment and stringent quality control measures are standard practices in the industry.
化学反応の分析
Types of Reactions
3’-Allyl-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated hydrocarbons.
科学的研究の応用
3’-Allyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential effects on DNA synthesis and repair mechanisms.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It can be used in the development of new pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of 3’-Allyl-3’-deoxythymidine involves its incorporation into DNA during replicationThis can disrupt the replication of viral or cancerous cells, making it a potential therapeutic agent .
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Fluoro-3’-deoxythymidine (FLT): Used in imaging studies to monitor cellular proliferation.
3’-Deoxy-3’-thiothymidine (S-dT): Studied for its potential anticancer properties.
Uniqueness
3’-Allyl-3’-deoxythymidine is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. Unlike AZT, which primarily targets viral reverse transcriptase, 3’-Allyl-3’-deoxythymidine may have broader applications due to its ability to interfere with DNA synthesis in various contexts .
特性
CAS番号 |
120232-10-2 |
|---|---|
分子式 |
C13H18N2O4 |
分子量 |
266.29 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-prop-2-enyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O4/c1-3-4-9-5-11(19-10(9)7-16)15-6-8(2)12(17)14-13(15)18/h3,6,9-11,16H,1,4-5,7H2,2H3,(H,14,17,18)/t9-,10+,11+/m0/s1 |
InChIキー |
HZSCNTUVLCLTPA-HBNTYKKESA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)CC=C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
